molecular formula C45H52N4O6 B13341550 tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate

tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate

Cat. No.: B13341550
M. Wt: 744.9 g/mol
InChI Key: NCZATLHAZWNQJH-YDAXCOIMSA-N
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Description

Tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate is a complex organic compound that features multiple functional groups, including amides, carbamates, and ketones. This compound is of interest in various fields of scientific research due to its potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Amide Bond Formation: Using coupling reagents such as EDCI or DCC to form amide bonds between carboxylic acids and amines.

    Carbamate Formation: Reacting isocyanates with alcohols or amines to form carbamates.

    Protecting Group Strategies: Utilizing protecting groups like tert-butyl to protect sensitive functional groups during the synthesis.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, and other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohols to ketones or aldehydes using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of ketones to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohols would yield ketones or aldehydes, while reduction of ketones would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound could be studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxohexan-2-yl)carbamate
  • tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C45H52N4O6

Molecular Weight

744.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(2,2-diphenylethylamino)-1-oxo-6-[[(3S)-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]hexan-2-yl]carbamate

InChI

InChI=1S/C45H52N4O6/c1-45(2,3)55-44(54)48-38(42(52)47-30-37(32-17-7-4-8-18-32)33-19-9-5-10-20-33)25-15-16-28-46-43(53)39-29-35-23-13-14-24-36(35)31-49(39)41(51)27-26-40(50)34-21-11-6-12-22-34/h4-14,17-24,37-39H,15-16,25-31H2,1-3H3,(H,46,53)(H,47,52)(H,48,54)/t38-,39-/m0/s1

InChI Key

NCZATLHAZWNQJH-YDAXCOIMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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